1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine is a chemical compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethoxy group, and a fluorophenyl group attached to a methanamine backbone. It is primarily used in research and development within the pharmaceutical industry.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxy-3-fluorobenzaldehyde and cyclopropylamine.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired amine. Common reagents used in these steps include reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of high-quality reference standards for pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it may involve signaling pathways related to neurotransmission or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine and 1-cyclopropyl-1-(4-fluorophenyl)methanamine hydrochloride share structural similarities.
Eigenschaften
CAS-Nummer |
535926-53-5 |
---|---|
Molekularformel |
C12H16FNO |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
cyclopropyl-(4-ethoxy-3-fluorophenyl)methanamine |
InChI |
InChI=1S/C12H16FNO/c1-2-15-11-6-5-9(7-10(11)13)12(14)8-3-4-8/h5-8,12H,2-4,14H2,1H3 |
InChI-Schlüssel |
PROFINBGHLBJEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C2CC2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.